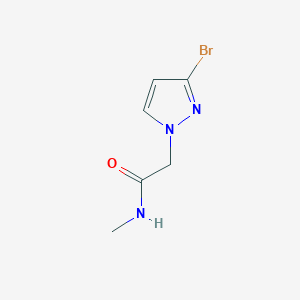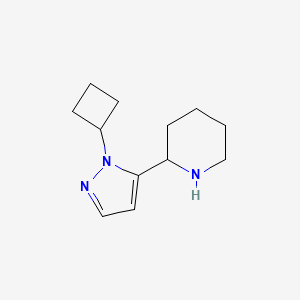![molecular formula C13H7ClN2O3 B11791946 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features a unique structure combining a benzoic acid moiety with a chloro-substituted oxazolo-pyridine ring system. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid typically involves the formation of the oxazolo-pyridine ring followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a chloro-substituted pyridine and an oxazole moiety can be cyclized using a suitable catalyst and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the oxazolo-pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)benzoic acid: Lacks the chloro and oxazolo groups, making it less complex.
4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid: Contains a different heterocyclic system and substitution pattern.
Uniqueness
3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C13H7ClN2O3 |
|---|---|
Peso molecular |
274.66 g/mol |
Nombre IUPAC |
3-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-5-10-12(15-6-9)19-11(16-10)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18) |
Clave InChI |
FPNXVNZYCLBXBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(O2)N=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)




![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)

![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11791914.png)



